molecular formula C11H10N2O3S2 B12757411 Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, ethyl ester CAS No. 83089-53-6

Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, ethyl ester

Cat. No.: B12757411
CAS No.: 83089-53-6
M. Wt: 282.3 g/mol
InChI Key: MRIVUSUMVVVZHI-UHFFFAOYSA-N
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Description

Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, ethyl ester is a complex organic compound that features a thiazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-thienyl)-2-thiazolylamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Various substituted thiazole derivatives can be formed.

Scientific Research Applications

Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, ethyl ester involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes or receptors, potentially inhibiting their activity. The oxo group can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, methyl ester
  • Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, propyl ester

Uniqueness

The ethyl ester variant is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its methyl and propyl counterparts, the ethyl ester may exhibit different pharmacokinetic properties, making it a distinct compound of interest in research and development.

Properties

CAS No.

83089-53-6

Molecular Formula

C11H10N2O3S2

Molecular Weight

282.3 g/mol

IUPAC Name

ethyl 2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]acetate

InChI

InChI=1S/C11H10N2O3S2/c1-2-16-10(15)9(14)13-11-12-7(6-18-11)8-4-3-5-17-8/h3-6H,2H2,1H3,(H,12,13,14)

InChI Key

MRIVUSUMVVVZHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=CS2

Origin of Product

United States

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